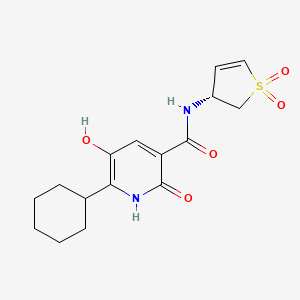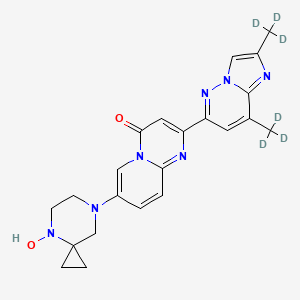![molecular formula C24H22FN3O5 B12376564 (10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)
(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[147102,1404,1306,11020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione is a complex organic molecule with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione typically involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while substitution of the fluoro group can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound’s functional groups may interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, the compound’s diverse functional groups and unique structure may offer therapeutic potential. It could be investigated for its ability to modulate biological pathways and serve as a lead compound for drug development.
Industry
In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the amino group may form hydrogen bonds with proteins, while the fluoro group may enhance binding affinity through hydrophobic interactions. The hydroxy groups can participate in hydrogen bonding, influencing the compound’s overall bioactivity. The molecular pathways involved may include enzyme inhibition, receptor modulation, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione: This compound itself.
This compound derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its hexacyclic structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of properties that can be leveraged in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C24H22FN3O5 |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |
InChI |
InChI=1S/C24H22FN3O5/c1-3-24(32)12-4-16-21-10(7-28(16)22(30)11(12)8-33-23(24)31)19-14(26)6-17(29)18-9(2)13(25)5-15(27-21)20(18)19/h4-5,14,17,29,32H,3,6-8,26H2,1-2H3/t14-,17?,24-/m0/s1 |
Clave InChI |
HYQWAOBFFAVLKH-SIYMQSIESA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CC(C6=C5C(=CC(=C6C)F)N=C4C3=C2)O)N)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CC(C6=C5C(=CC(=C6C)F)N=C4C3=C2)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)



![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)


